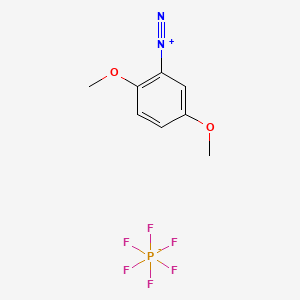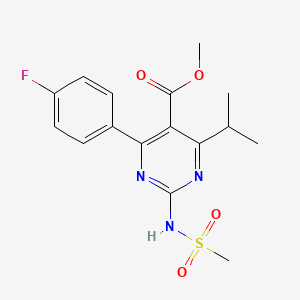
Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a dimethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate typically involves the reaction of ethyl 4,4,4-trifluorobut-2-enoate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester and carbamoyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluorobut-2-enoate: Lacks the dimethylcarbamoyl group, making it less reactive in certain biochemical assays.
Dimethylcarbamoyl chloride: Used as a reagent in the synthesis of various carbamates but lacks the trifluoromethyl group.
Methyl carbamate: Similar in structure but lacks the trifluoromethyl group and the ethyl ester moiety.
Uniqueness
Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate is unique due to the presence of both the trifluoromethyl and dimethylcarbamoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H13F3N2O3 |
|---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C9H13F3N2O3/c1-4-17-7(15)5-6(9(10,11)12)13-8(16)14(2)3/h5H,4H2,1-3H3,(H,13,16)/b6-5- |
InChI Key |
LBRSMSMOPWFBCQ-WAYWQWQTSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C(F)(F)F)\NC(=O)N(C)C |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)NC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


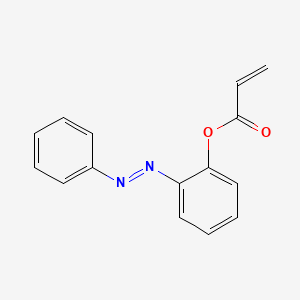

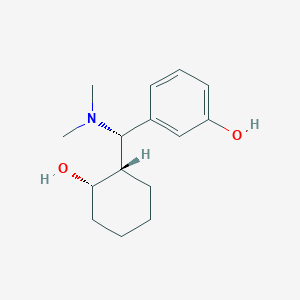
![methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B13421559.png)
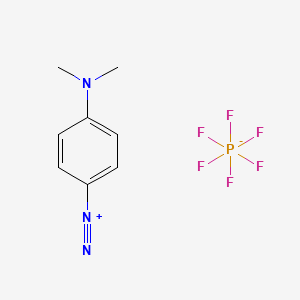
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B13421573.png)
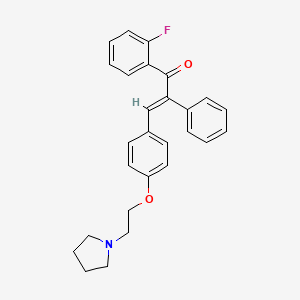
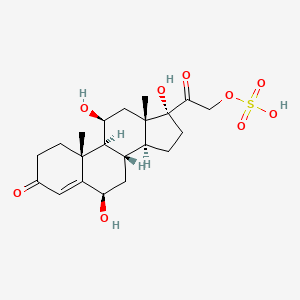
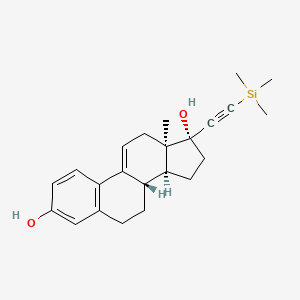
![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)
